

Synthesis and Characterization of 2-Formylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Formylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of **2-formylphenylboronic acid**, a versatile building block in organic chemistry with significant applications in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a boronic acid moiety, makes it a valuable precursor for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.

Synthesis of 2-Formylphenylboronic Acid

Several synthetic routes to **2-formylphenylboronic acid** have been established, offering flexibility based on available starting materials and desired scale. The most common methods include the lithiation of a protected benzaldehyde followed by reaction with a borate ester and a one-pot synthesis utilizing directed ortho-metalation.

Synthetic Protocols

Method 1: From a Protected Halobenzaldehyde

This widely-used, high-yield method involves the protection of the aldehyde group of a starting halobenzaldehyde, followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate.^[1]

Experimental Protocol:

- **Protection of the Aldehyde:** 2-Chlorobenzaldehyde is converted to its ethylene glycol acetal by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.
- **Lithiation:** The protected 2-chlorobenzaldehyde derivative is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon).^[1]
- **An organolithium reagent,** such as n-butyllithium, is added dropwise to the solution, initiating a halogen-metal exchange. The reaction mixture is stirred for a specified period at low temperature.
- **Borylation:** A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.^[1]
- **Hydrolysis and Deprotection:** The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This step also facilitates the deprotection of the acetal, regenerating the formyl group.
- **Isolation and Purification:** The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.^{[2][3]}

Method 2: One-Pot Synthesis via Directed ortho-Metalation

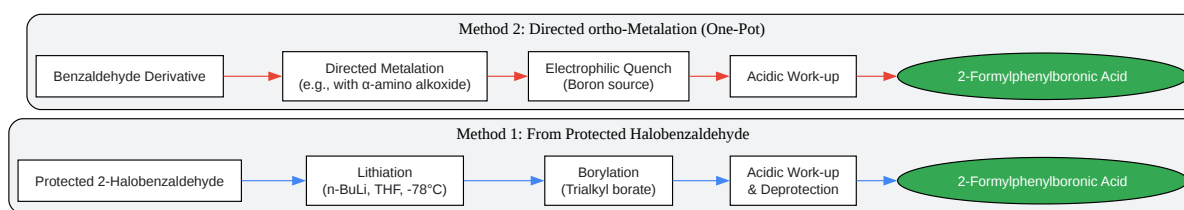
This approach offers a more streamlined procedure by avoiding the isolation of intermediates. It relies on a directing group to facilitate lithiation at the ortho position of an unprotected benzaldehyde derivative.^[4]

Experimental Protocol:

- **Formation of the α -Amino Alkoxide:** A formamide derivative, such as N,N-dimethylformamide, is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. Phenyl lithium is added, and the mixture is stirred. Subsequently, n-butyllithium is added, and the reaction is stirred further.^[4]

- Electrophilic Quench: The reaction mixture is then treated with an electrophilic boron source.
- Work-up: The reaction is quenched with aqueous hydrochloric acid and stirred. The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.[4]
- Purification: The crude product is purified using techniques such as radial preparative layer chromatography (RPLC).[4]

Synthetic Workflow



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Caption: General synthetic workflows for **2-formylphenylboronic acid**.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-formylphenylboronic acid**. The following tables summarize key physical and spectroscopic data.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BO ₃	[Amerigo Scientific]
Molecular Weight	149.94 g/mol	[PubChem]
Appearance	White to light yellow powder/crystal	[Tokyo Chemical Industry (India) Pvt. Ltd.]
Melting Point	115-120 °C	[Sigma-Aldrich]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.0	s	-CHO
~8.0-8.2	m	Ar-H
~7.5-7.8	m	Ar-H
~5.0-6.0 (broad)	s	-B(OH) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

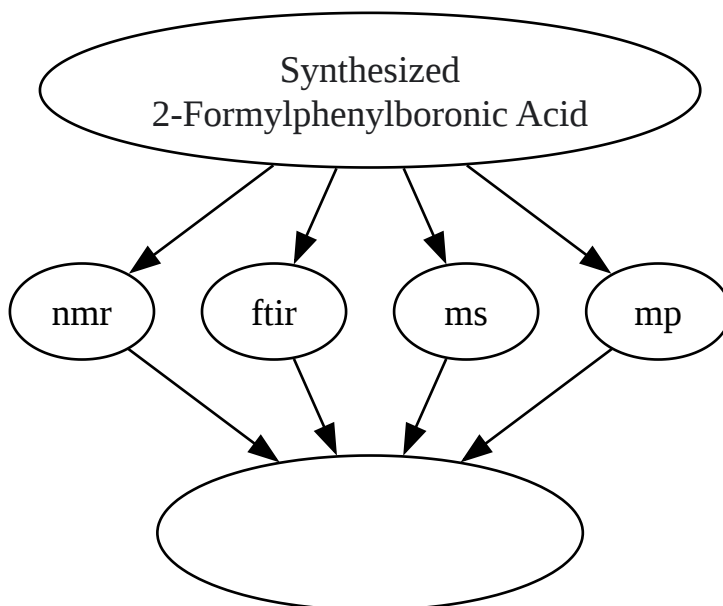
Chemical Shift (δ, ppm)	Assignment
~192	-CHO
~125-145	Ar-C

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3500-3200 (broad)	O-H stretch (boronic acid)
~1700-1680	C=O stretch (aldehyde)
~1600-1450	C=C stretch (aromatic)
~1400-1300	B-O stretch

Mass Spectrometry (MS)

m/z	Assignment
150	[M] ⁺
132	[M-H ₂ O] ⁺
121	[M-CHO] ⁺

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